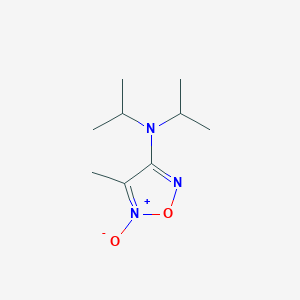
4-Octadecyl-2-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octadecyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a long octadecyl chain attached to the phenol ring, along with a sulfanyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyl-2-sulfanylphenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an octadecyl thiol. The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Octadecyl-2-sulfanylphenol undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-Octadecyl-2-sulfanylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Octadecyl-2-sulfanylphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with metal ions, potentially inhibiting metal-catalyzed oxidative processes . Additionally, the long octadecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Octadecylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the long octadecyl chain, reducing its amphiphilic properties.
4-Octadecyl-2-methylphenol: Contains a methyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
4-Octadecyl-2-sulfanylphenol is unique due to the combination of the long octadecyl chain and the sulfanyl group. This combination imparts both amphiphilic properties and enhanced reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
88661-32-9 |
|---|---|
Fórmula molecular |
C24H42OS |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
4-octadecyl-2-sulfanylphenol |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3 |
Clave InChI |
UVRCQPAJKUQYIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
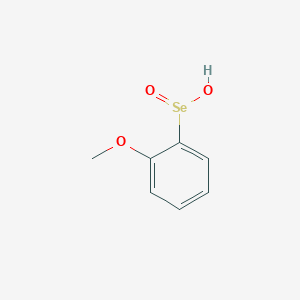
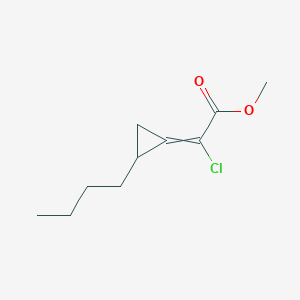
![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
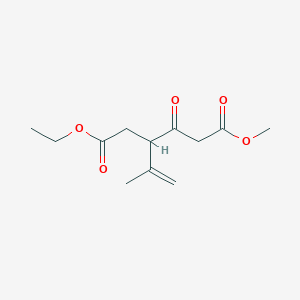
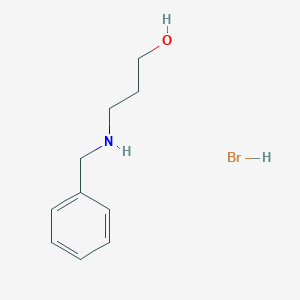
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
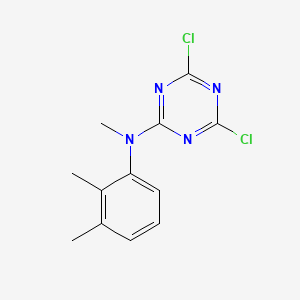

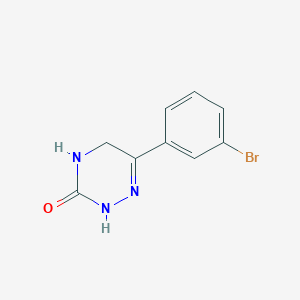
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
